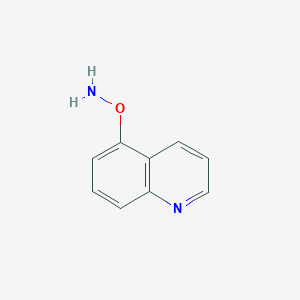

O-(5-Quinolyl)hydroxylamine

Description

Significance of Quinolyl Hydroxylamine (B1172632) Motifs in Advanced Chemical Research

The quinoline (B57606) scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities, ranging from antimalarial to anticancer properties. google.com The incorporation of a hydroxylamine group onto this framework introduces a versatile functional handle that can participate in a variety of chemical transformations.

Quinolyl hydroxylamine motifs are significant for several reasons:

Synthetic Intermediates: They serve as key precursors in the synthesis of various heterocyclic compounds. The hydroxylamine moiety can react with carbonyl compounds to form oximes, which can then be transformed into other functional groups or participate in cyclization reactions.

Pharmacological Potential: The quinoline nucleus itself is associated with a broad spectrum of biological activities. The addition of a hydroxylamine group can modulate these properties or introduce new ones. For instance, derivatives of 8-hydroxyquinoline (B1678124) are known for their metal-chelating and neuroprotective effects. rsc.org While specific research on the bioactivity of O-(5-Quinolyl)hydroxylamine is not extensively documented in publicly available literature, the general importance of the quinoline scaffold suggests potential applications in drug discovery. icheme.org

Ligand Development: The nitrogen atoms in both the quinoline ring and the hydroxylamine group can act as coordination sites for metal ions. This makes quinolyl hydroxylamines potential candidates for the development of novel ligands in coordination chemistry and catalysis.

Historical Context of Hydroxylamine Derivatives in Synthetic Methodologies

Hydroxylamine (NH₂OH) was first prepared in 1865 by Wilhelm Clemens Lossen. researchgate.net Since its discovery, hydroxylamine and its derivatives have become indispensable reagents in organic synthesis. Initially, their primary use was in the formation of oximes from aldehydes and ketones, a reaction still widely employed for purification and characterization. researchgate.net

Over the 20th century, the synthetic utility of hydroxylamine derivatives expanded significantly. O-substituted hydroxylamines emerged as important intermediates, particularly in the mid-20th century with the development of oxime chemistry and their use in the synthesis of metal complexes. The development of methods for the selective O-alkylation and O-arylation of hydroxylamine has further broadened their applicability, allowing for the creation of a diverse range of reagents with tailored properties. rsc.org

The synthesis of hydroxylamine derivatives has also evolved to address safety concerns. Early methods sometimes involved hazardous reagents, but modern synthetic strategies focus on safer and more efficient processes. researchgate.net The use of protected hydroxylamines has become increasingly common to improve yields and avoid side reactions. uni-muenchen.de

Structural Framework Considerations for Quinolyl-Substituted Hydroxylamines

The structural framework of this compound is defined by the fusion of a benzene (B151609) and a pyridine (B92270) ring to form the quinoline core, with the hydroxylamine group attached to the C5 position via an oxygen atom. This specific arrangement has several important structural implications:

Steric Effects: The C5 position is adjacent to the fused pyridine ring, which can introduce steric hindrance that affects the reactivity of the hydroxylamine group. This steric environment can influence how the molecule interacts with other reagents and its conformation in solution.

Isomerism: The properties of quinolyl-substituted hydroxylamines are highly dependent on the position of the hydroxylamine group on the quinoline ring. For example, a substituent at the 3-position may experience less steric hindrance compared to one at the 2- or 4-position. The specific placement at C5 in this compound dictates its unique chemical behavior compared to its other positional isomers.

Interactive Data Tables

Below are interactive data tables providing information on related quinolyl hydroxylamine derivatives and other relevant compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

O-quinolin-5-ylhydroxylamine |

InChI |

InChI=1S/C9H8N2O/c10-12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6H,10H2 |

InChI Key |

CBGQUOKPDGJOPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)ON |

Origin of Product |

United States |

Advanced Synthetic Methodologies for O 5 Quinolyl Hydroxylamine and Its Derivatives

Strategies for O-Quinolyl Ether Formation in Hydroxylamines

The formation of the O-quinolyl ether linkage in hydroxylamines is the key synthetic step. Various methodologies have been developed, ranging from classical nucleophilic substitution to modern transition-metal-catalyzed reactions.

Direct arylation of hydroxylamine (B1172632) derivatives with an activated quinoline (B57606) ring represents a classical and straightforward approach. This method typically relies on nucleophilic aromatic substitution (SNAr), where a suitable leaving group on the quinoline ring (such as a nitro or halo group) is displaced by the oxygen atom of hydroxylamine or a protected equivalent.

A pertinent example is the synthesis of O-(5-nitro-8-quinolyl)-hydroxylamine, a close analogue of the target compound. In a patented procedure, 8-hydroxy-5-nitroquinoline can be reacted with hydroxylamine hydrochloride in the presence of a base. google.com More generally, an activated halo-quinoline, such as 5-chloro-nitro-quinoline, can be treated with hydroxylamine hydrochloride in a solution of ethanol (B145695) and water with a strong base like sodium hydroxide (B78521). google.com The reaction proceeds as the hydroxylamine anion attacks the electron-deficient quinoline ring, displacing the halide.

Table 1: Representative Conditions for Direct Arylation of Hydroxylamine with Activated Quinolines

| Quinoline Substrate | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-chloro-5-nitro-anisole | Hydroxylamine hydrochloride, NaOH | Ethanol/Water | 20°C, 8 hours | O-(4-nitro-3-methoxy-phenyl)-hydroxylamine | google.com |

This direct approach is often advantageous due to the use of readily available and inexpensive starting materials. However, its scope can be limited to quinoline systems bearing strong electron-withdrawing groups necessary to activate the ring for nucleophilic attack.

To overcome the limitations of SNAr reactions, palladium-catalyzed cross-coupling methods have emerged as a powerful and general strategy for forming C-O bonds. These reactions, often variants of the Buchwald-Hartwig amination, allow for the coupling of hydroxylamines with a broader range of aryl and heteroaryl halides or triflates, including non-activated quinolyl systems. organic-chemistry.orgorganic-chemistry.org

A common approach involves using a hydroxylamine equivalent, such as ethyl acetohydroximate, which couples with the quinolyl halide (e.g., 5-bromoquinoline (B189535) or 5-chloroquinoline). organic-chemistry.org The reaction is facilitated by a palladium catalyst, typically paired with a specialized phosphine (B1218219) ligand. Bulky biarylphosphine ligands, such as t-BuBrettPhos, have been shown to be highly effective in promoting the crucial C-O reductive elimination step under mild conditions. organic-chemistry.org Another effective ligand for this transformation is the bis-pyrazole phosphine, BippyPhos, which enables the smooth coupling of hydroxylamines with aryl halides in the presence of a base like cesium carbonate (Cs₂CO₃). organic-chemistry.org

Following the coupling, the resulting O-aryl hydroxamate can be hydrolyzed under acidic conditions to yield the free O-(5-quinolyl)hydroxylamine. organic-chemistry.org This two-step sequence provides a versatile route to O-arylhydroxylamines that would be difficult to access through direct arylation. organic-chemistry.orgorganic-chemistry.org

Table 2: Key Components in Palladium-Catalyzed O-Arylation of Hydroxylamines

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst precursor | organic-chemistry.orgorganic-chemistry.org |

| Ligand | t-BuBrettPhos, BippyPhos | Promotes reductive elimination, enhances catalytic activity | organic-chemistry.orgorganic-chemistry.org |

| Hydroxylamine Source | Ethyl acetohydroximate, N-Boc-hydroxylamine | Nucleophile (or protected precursor) | organic-chemistry.orgorganic-chemistry.org |

| Quinolyl Source | 5-Bromoquinoline, 5-Chloroquinoline | Electrophile | organic-chemistry.orgorganic-chemistry.org |

| Base | Cs₂CO₃, K₃PO₄ | Activates hydroxylamine, neutralizes HX by-product | organic-chemistry.org |

| Solvent | Toluene, Dioxane | Reaction medium | organic-chemistry.org |

The broad substrate scope and tolerance for various functional groups make palladium-catalyzed O-arylation a highly valuable tool in modern organic synthesis. organic-chemistry.orgorganic-chemistry.org

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of heterocyclic compounds. epitomejournals.comnih.gov For the synthesis of this compound, several green strategies can be envisioned.

One approach involves the use of alternative energy sources to drive reactions. Microwave irradiation, for instance, can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.orgnih.gov Applying microwave assistance to either the direct SNAr or the palladium-catalyzed coupling could lead to more efficient and environmentally benign processes.

Another key principle is the use of greener solvents. While many cross-coupling reactions are performed in organic solvents like toluene, research is ongoing to develop systems that work in more environmentally friendly media, such as water or polyethylene (B3416737) glycol (PEG). frontiersin.org

Furthermore, the development of recyclable catalysts is a cornerstone of green chemistry. rsc.org For palladium-catalyzed methods, using catalysts supported on polymers or magnetic nanoparticles could facilitate their recovery and reuse, reducing heavy metal waste. The synthesis of quinoline derivatives has been demonstrated using recyclable catalysts and, in some cases, catalyst-free conditions under specific circumstances. tandfonline.com

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

| Parameter | Conventional Method | Potential Green Alternative |

|---|---|---|

| Energy Source | Oil bath (thermal heating) | Microwave irradiation, Ultrasound |

| Solvent | Toluene, Dichloromethane | Water, Ethanol, PEG |

| Catalyst | Homogeneous Pd catalyst | Heterogeneous/recyclable Pd catalyst |

| Atom Economy | May involve protecting groups, leading to by-products | One-pot reactions, minimizing intermediate isolation |

By integrating these principles, the synthesis of this compound can be made more sustainable and economical.

Multicomponent and One-Pot Synthetic Sequences

To improve efficiency and reduce the number of synthetic steps and purification operations, multicomponent reactions (MCRs) and one-pot syntheses are highly desirable. tandfonline.comnih.gov These strategies combine multiple reaction steps into a single process, avoiding the isolation of intermediates.

A sophisticated one-pot synthesis of this compound would involve generating the reactive hydroxylamine species in situ followed immediately by its reaction with the quinoline component. For example, a process could be designed where a protected hydroxylamine, such as tert-butyl N-hydroxycarbamate, is deprotected under specific conditions, and the resulting free hydroxylamine is then directly subjected to palladium-catalyzed coupling with 5-bromoquinoline without being isolated. organic-chemistry.orgorganic-chemistry.org

Multicomponent reactions, where three or more starting materials combine in a single operation to form the final product, represent an ideal in synthetic efficiency. tandfonline.com While a specific MCR for this compound is not prominently described, the development of such a reaction—perhaps involving a quinoline precursor, an amine source, and an oxygenating agent—remains an attractive goal for synthetic chemists.

For any synthetic route to be practically useful, especially in a pharmaceutical context, it must be scalable. Scalability requires robust reactions with high yields, the use of inexpensive and safe reagents, and purification methods that avoid tedious chromatography, such as crystallization or distillation. orgsyn.orgorgsyn.org

The direct SNAr approach, as outlined in patent literature, is often well-suited for large-scale synthesis due to its simple procedure and the potential for product isolation via precipitation and crystallization. google.com Similarly, scalable preparations of key intermediates, such as O-substituted hydroxylamines, have been developed. organic-chemistry.org For instance, procedures for producing O-(diphenylphosphinyl)hydroxylamine on a large scale have been published, emphasizing isolation by crystallization. orgsyn.org

Furthermore, the optimization of palladium-catalyzed reactions for scale-up is an active area of research. This includes lowering catalyst loadings, using more stable and active catalysts, and developing flow chemistry processes. acs.org A flow reactor could allow for continuous production, better temperature control, and safer handling of reactive intermediates, making it an attractive platform for the scalable synthesis of this compound derivatives.

Synthesis of Precursors and Related Quinolyl Hydroxylamine Derivatives

The synthesis of this compound and its derivatives relies on the strategic preparation of key precursors. These include versatile O-substituted hydroxylamines ready for incorporation onto a quinoline scaffold and quinoline N-oxides, which activate the heterocyclic system for subsequent functionalization. Furthermore, the amine group of the target molecule itself provides a reactive handle for a variety of derivatization strategies.

Preparation of O-Substituted Hydroxylamines for Quinolyl Incorporation

The synthesis of O-substituted hydroxylamines is a critical first step, providing the foundational N-O linkage that will later be attached to the quinoline core. Several methodologies have been developed to afford these intermediates, often as stable hydrochloride salts.

One direct and efficient method involves the O-alkylation of a protected hydroxylamine precursor, such as tert-butyl N-hydroxycarbamate, with alcohol mesylates. organic-chemistry.org This two-step process begins with the mesylation of an alcohol, followed by a nucleophilic substitution reaction with the N-hydroxycarbamate in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting O-substituted N-Boc-hydroxylamine is then deprotected under acidic conditions (e.g., HCl in diethyl ether) to yield the desired O-substituted hydroxylamine hydrochloride. This approach avoids the use of harsher reagents like hydrazine (B178648). organic-chemistry.org

Another established route employs N-hydroxyphthalimide as a hydroxylamine surrogate. This method is particularly useful and has been adapted for gram-scale syntheses. rsc.org For instance, 2-(vinyloxy)isoindoline-1,3-dione can undergo cyclopropanation, and the resulting 2-cyclopropoxyisoindoline-1,3-dione is then cleaved using hydrazine hydrate (B1144303) to release the free O-cyclopropyl hydroxylamine. rsc.org While this specific example yields an O-alkyl hydroxylamine, the underlying principle of alkylating N-hydroxyphthalimide followed by hydrazinolysis is a broadly applicable strategy for preparing various O-substituted hydroxylamines.

A third approach involves the hydrolysis of O-substituted oxime ethers. For example, an acetone (B3395972) oxime ether can be synthesized and subsequently hydrolyzed under acidic conditions to give the corresponding hydroxylamine salt.

Table 1: Comparison of Synthetic Methods for O-Substituted Hydroxylamine Precursors

| Method | Starting Materials | Key Reagents | Product Form | Key Advantages | Source(s) |

|---|---|---|---|---|---|

| Carbamate Alkylation | Alcohol, tert-butyl N-hydroxycarbamate | Methanesulfonyl chloride, DBU, HCl | Hydrochloride salt | Good yields (64-88% over two steps), avoids hydrazine. | organic-chemistry.org |

| Phthalimide Alkylation | N-hydroxyphthalimide, Alkylating agent | Base, Hydrazine hydrate | Free base or salt | Suitable for gram-scale synthesis, versatile for various substituents. | rsc.org |

| Oxime Ether Hydrolysis | Acetone oxime, Alkylating agent | Dehydrating agent, HCl | Hydrochloride salt | Adapts general O-alkylation protocols for hydroxylamines. |

Synthesis of Quinoline N-Oxides as Precursors

Quinoline N-oxides are indispensable precursors for the synthesis of substituted quinolines, including this compound. The N-oxide group activates the quinoline ring, particularly at the C2 and C4 positions, facilitating nucleophilic substitution and other functionalization reactions. acs.orgmdpi.com The synthesis of quinoline N-oxides is typically achieved through the direct oxidation of the parent quinoline.

This transformation involves treating the quinoline with a suitable oxidizing agent. Common reagents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in an acidic medium like acetic acid. The reaction selectively oxidizes the nitrogen atom of the quinoline ring without affecting the carbocyclic ring. The resulting N-oxide can then be used in subsequent steps to introduce functionality at various positions. acs.orggoogle.com For example, functionalization at the C2 position is a well-documented pathway for quinoline N-oxides, which can be achieved through various metal-catalyzed or metal-free cross-coupling reactions. mdpi.comresearchgate.netnih.gov

Table 2: Illustrative Conditions for Quinoline N-Oxide Formation

| Quinoline Substrate | Oxidizing Agent | Solvent | Conditions | Outcome | Source(s) |

|---|---|---|---|---|---|

| Quinoline | m-CPBA | Dichloromethane (DCM) | Room temperature | High yield of Quinoline N-oxide | mdpi.com |

| Substituted Quinolines | Hydrogen Peroxide (30%) | Glacial Acetic Acid | 70-80 °C, 4-12 h | Good to excellent yields of corresponding N-oxides | acs.org |

| 4-(Benzyloxy)quinoline | m-CPBA | Dichloromethane (DCM) | Stirred for 12 h | Product used directly in next step without purification | google.com |

Derivatization Strategies via the Amine Functionality of this compound

The primary amine (-NH2) group of this compound is a versatile functional handle for creating a wide array of derivatives. As a potent nucleophile, this amine group readily participates in reactions with various electrophiles. libretexts.org

The hallmark reaction of hydroxylamines is their condensation with aldehydes and ketones to form oximes (or oxime ethers). wikipedia.org This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org This transformation is not only synthetically useful for building larger molecules but also forms the basis of derivatization techniques used in analytical chemistry to detect carbonyl compounds. researchgate.net

The amine group can also be acylated by reacting with acid chlorides or anhydrides to form stable N-acyl derivatives (amides). libretexts.org Similarly, reaction with sulfonyl chlorides yields the corresponding sulfonamides. These reactions provide robust methods for attaching a wide range of substituents to the nitrogen atom, thereby modifying the molecule's physical and chemical properties. libretexts.org Such derivatization is a cornerstone of medicinal chemistry and materials science for tuning molecular characteristics. It is also employed in metabolomics and other analytical fields to enhance the ionization efficiency and chromatographic separation of analytes for techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.govresearchgate.net

Table 3: Common Derivatization Reactions for the Amine Functionality

| Reactant Class | Specific Reagent Example | Functional Group Formed | Reaction Type |

|---|---|---|---|

| Aldehydes / Ketones | Benzaldehyde (B42025) | Oxime Ether | Condensation |

| Acid Chlorides | Benzoyl Chloride | N-Acylhydroxylamine (Amide) | Acylation |

| Sulfonyl Chlorides | p-Toluenesulfonyl Chloride | N-Sulfonylhydroxylamine (Sulfonamide) | Sulfonylation |

| Isocyanates | Phenyl Isocyanate | N-Aryl-N'-hydroxyurea | Addition |

Reactivity and Reaction Pathways of O 5 Quinolyl Hydroxylamine

Nucleophilic and Electrophilic Reactivity Profiles

The nitrogen and oxygen atoms of the hydroxylamine (B1172632) group in O-(5-Quinolyl)hydroxylamine possess lone pairs of electrons, rendering the molecule nucleophilic. The nitrogen atom typically acts as the primary nucleophilic center, attacking electrophilic carbons such as those in carbonyl groups. The quinoline (B57606) moiety, an aromatic heterocycle, can modulate the reactivity of the hydroxylamine group through its electronic effects.

Conversely, under certain conditions, the hydroxylamine derivative can also exhibit electrophilic characteristics, particularly in rearrangement reactions or when activated. The interplay of these reactivity modes dictates the reaction pathways available to this compound.

A hallmark reaction of hydroxylamines is their condensation with aldehydes and ketones to form oximes. quora.comyoutube.com This reaction involves the nucleophilic attack of the hydroxylamine's amino group on the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. youtube.com While specific studies on this compound are not extensively detailed in the surveyed literature, the general mechanism is well-established. The reaction is typically reversible and can be catalyzed by acid. libretexts.org

The general reaction can be depicted as: R₂C=O + H₂NO-(5-quinolyl) ⇌ R₂C=NO-(5-quinolyl) + H₂O

The formation of oximes and their subsequent conversion to oxime ethers are significant transformations in organic synthesis, providing access to a variety of functional groups and molecular architectures. numberanalytics.comclockss.org

Generally, the rate of oxime formation is fastest at a slightly acidic pH (around 4-5). libretexts.org This is because the acid catalyzes the dehydration of the tetrahedral intermediate, but at very low pH, the hydroxylamine becomes protonated, reducing its nucleophilicity. libretexts.org For other systems, such as the reaction of benzaldehyde (B42025) with aminooxyacetyl-peptide, the second-order rate constant was determined to be 8.2 ± 1.0 M⁻¹s⁻¹ at pH 7 in the presence of an aniline (B41778) catalyst. nih.gov Kinetic analyses have been performed for various oxime ligations, often for biological labeling applications, but specific rate constants for this compound are not documented in the search results. researchgate.netnih.gov

Oximes with two different substituents on the carbon atom can exist as (E) and (Z) stereoisomers due to the restricted rotation around the C=N double bond. numberanalytics.comresearchgate.net The stereochemical outcome of oxime and oxime ether synthesis is dependent on the reaction conditions, including the solvent and the method of synthesis (e.g., conventional heating, microwave, or mechanochemistry).

For example, in the synthesis of O-substituted oximes of quinuclidin-3-one (B120416) using O-(3-quinolyl)methylhydroxylamine, solvent-based synthesis yielded a mixture of (E) and (Z) isomers, while mechanochemical and microwave-assisted methods produced the pure (E) isomer. The stereoselectivity is influenced by factors such as the presence of a base and the rotational freedom of intermediates in the transition state. While these findings relate to the 3-quinolyl isomer, they highlight the general principles that would likely govern the stereochemistry in reactions involving the 5-quinolyl isomer. However, specific experimental data on the stereochemical outcomes for this compound are not available in the provided search results.

This compound and its derivatives are pertinent to advanced amide-forming ligation reactions, which are chemoselective transformations that form an amide bond between two unprotected molecules. These reactions are particularly valuable in chemical biology and materials science for the synthesis of complex molecules like peptides and polymers. ethz.chnih.gov

A significant advancement in amide-forming ligations is the reaction between potassium acyltrifluoroborates (KATs) and hydroxylamines. nih.govresearchgate.net Research has led to the mechanism-based design of quinoline-derived KATs to enhance reaction rates at physiological pH. nih.govsemanticscholar.orgacs.org Specifically, 8-quinolyl acyltrifluoroborates have been developed as a class of KATs that exhibit rapid ligation with hydroxylamines at pH 7.4. nih.govsemanticscholar.orgacs.org

The enhanced reactivity is attributed to the unexpectedly high basicity of the 8-quinoline-KATs, which allows for their protonation even under neutral conditions. nih.govacs.org This intramolecular protonation is crucial as it assists in the formation of the key tetrahedral intermediate and activates the leaving groups on the hydroxylamine, facilitating a concerted 1,2-BF₃ shift to yield the amide product. nih.govacs.org This mechanism circumvents the need for strongly acidic conditions, which can be detrimental to sensitive biomolecules. nih.govresearchgate.net While these studies focus on the 8-quinolyl acyltrifluoroborate as the reactive partner, they underscore the significant role that the quinoline moiety can play in modulating the reactivity of ligation partners.

The ligation of KATs with hydroxylamines is highly pH-dependent. nih.govsemanticscholar.org Generally, these reactions are significantly faster at lower pH. semanticscholar.org For instance, under acidic conditions, second-order rate constants can be as high as ~20 M⁻¹s⁻¹. nih.govacs.org However, for applications in biological systems, achieving high reaction rates at or near neutral pH (7.4) is critical. nih.govresearchgate.net

The design of 8-quinolyl acyltrifluoroborates has successfully addressed this challenge. These compounds ligate with hydroxylamines at pH 7.4 with rate constants greater than 4 M⁻¹s⁻¹. nih.govsemanticscholar.orgacs.org This represents a significant rate enhancement compared to other aryl KAT derivatives under the same conditions. semanticscholar.org For example, quinoline KATs have been found to ligate 60 times faster than pyridine (B92270) KATs at pH 7.4. ethz.ch The rate enhancement is directly linked to the basicity of the quinoline nitrogen, which facilitates protonation and subsequent intramolecular catalysis. nih.govsemanticscholar.org Electron-donating substituents on the quinoline ring can further enhance the basicity and, consequently, the ligation rate at neutral pH. semanticscholar.org

Table 1: Rate Constants for the Ligation of Various Potassium Acyltrifluoroborates (KATs) with a Hydroxylamine

| KAT Derivative | Rate Constant at pH 7.4 (M⁻¹s⁻¹) | Rate Constant at pH 3.8 (M⁻¹s⁻¹) |

| 8-Quinolyl KATs | > 4 | > 1 |

| Aryl KATs (general) | Slower than quinolyl derivatives | - |

| Pyridyl KATs | Slower than quinolyl derivatives | > 1 |

| Methoxy-substituted Pyridyl KAT | Most reactive in pyridyl subgroup at pH 7.4 | Slower than other pyridyl analogs |

| Methoxy-substituted Quinolyl KAT | Most reactive in quinolyl subgroup at pH 7.4 | Slower than other quinolyl analogs |

| Data sourced from studies on 8-quinolyl acyltrifluoroborates and other KAT derivatives. semanticscholar.org |

Reactions with Carbamoyl (B1232498) Azides and Cyanides

The reactivity of hydroxylamine derivatives with carbamoylating agents such as carbamoyl azides and carbamoyl cyanides presents distinct pathways, leading to different classes of compounds. nih.gov The reaction between carbamoyl azides and hydroxylamine typically results in the formation of N-hydroxyureas. organic-chemistry.org This transformation involves the nucleophilic attack of the hydroxylamine on the azide, followed by rearrangement. organic-chemistry.orgmasterorganicchemistry.com

In contrast, the reaction of carbamoyl cyanides with hydroxylamine yields carbamoyl amidoxime (B1450833) derivatives. nih.govorganic-chemistry.org These reactions are often rapid and highly selective, providing the products in excellent yields under optimized conditions, which may include the use of bases like potassium hydroxide (B78521) or potassium tert-butoxide. organic-chemistry.org Carbamoyl amidoximes are valuable precursors for the synthesis of various heterocyclic structures. organic-chemistry.org Computational studies have been employed to confirm the stereochemistry of the resulting amidoxime moiety, with the Z configuration of the double bond being established through comparison of experimental and calculated NMR chemical shifts. nih.gov

Table 1: Reactivity of Hydroxylamine with Carbamoyl Derivatives

| Reagent | Product | Significance |

| Carbamoyl Azide | N-Hydroxyurea | Possesses biological activity, including applications in cancer treatment. organic-chemistry.org |

| Carbamoyl Cyanide | Carbamoyl Amidoxime | Serves as a precursor for various heterocyclic compounds. nih.govorganic-chemistry.org |

Reactivity with Metal Complexes and Catalytic Systems

This compound and related hydroxylamine derivatives exhibit diverse reactivity with metal complexes and in catalytic systems, leading to the formation of various adducts and facilitating important organic transformations. rsc.orgnih.govorganic-chemistry.orgrsc.org

Cyclonickellated Complexes and Hydroxylamine Adduct Formation

The interaction of hydroxylamines with cyclonickellated complexes has been shown to result in several types of products depending on the specific nickel complex, the solvent, and the hydroxylamine substrate used. rsc.orgrsc.org Treating dimeric cyclonickellated nickel(II) bromide complexes or their monomeric acetonitrile (B52724) adducts with hydroxylamines can lead to the formation of simple N-bound adducts. rsc.orgrsc.orgresearchgate.net For instance, benzyl-protected hydroxylamine (PhCH₂ONH₂) consistently forms N-bound adducts with a range of cyclonickellated complexes. rsc.org

In other cases, the reaction can yield zwitterionic amine oxides or bidentate aminoxide derivatives. rsc.orgrsc.org Furthermore, in acetonitrile, the reaction of substituted cyclonickellated complexes with certain hydroxylamines can lead to the formation of imine adducts, which are derived from the dehydration of the hydroxylamine. rsc.orgrsc.orgresearchgate.net This transformation highlights the role of the metal complex in promoting the dehydration of the hydroxylamine substrate. rsc.org

Iron-Catalyzed Aminofunctionalization with Hydroxylamine-Derived Reagents

Iron-catalyzed reactions utilizing hydroxylamine-derived reagents have emerged as a significant method for the aminofunctionalization of olefins. nih.govethz.chcolab.wsacs.org In these systems, a hydroxylamine-derived salt can act as both the "amino" group donor and an "oxidant". nih.govacs.org The process typically involves the activation of a high-spin Fe(II) catalyst to generate a high-spin Fe(III) intermediate. nih.govacs.org

Spectroscopic and computational studies have provided insight into the mechanism of these reactions. nih.govacs.org For example, in the iron-catalyzed aminofunctionalization of styrenyl olefins, a bench-stable hydroxylamine-derived triflic acid salt activates the Fe(II) catalyst to form a high-spin Fe(III)-N-acyloxy intermediate. nih.gov This intermediate undergoes N–O bond homolysis to generate the active iron–nitrogen species, which is best described as a high-spin Fe(III) center strongly antiferromagnetically coupled to an iminyl radical. nih.govacs.org This active species possesses a weak, elongated Fe-N bond, which facilitates the N-transfer reaction onto the olefin. nih.govacs.org This mechanism circumvents the need for high-valent iron intermediates and showcases the utility of iron-coordinated nitrogen-centered radicals as reactive intermediates in catalysis. nih.gov

Rearrangement Reactions and Fragmentations

O-Arylhydroxylamines, including this compound, are known to undergo rearrangement reactions, particularly those involving the labile N-O bond. These transformations provide pathways to novel molecular structures.

Sigmatropic Rearrangements Involving the N-O Bond

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system. wikipedia.org In the context of O-arylhydroxylamines, these rearrangements are crucial for forming new carbon-carbon or carbon-nitrogen bonds.

Di-heteroatomcolab.wscolab.ws-Sigmatropic Rearrangements

While rsc.orgrsc.org-sigmatropic rearrangements are more common, colab.wscolab.ws-sigmatropic rearrangements have also been observed with N,O-biarylhydroxylamines. acs.org These rearrangements can be influenced by the reaction conditions, such as the choice of solvent and temperature, which can control the periselectivity between rsc.orgrsc.org and colab.wscolab.ws pathways. acs.org Density Functional Theory (DFT) calculations suggest that these rearrangements can proceed through a low-energy stepwise pathway involving an initial metal-mediated N-O bond cleavage. acs.org This is then followed by branching to either the rsc.orgrsc.org or colab.wscolab.ws rearrangement product via C-C bond formation and subsequent rearomatization. acs.org The colab.wscolab.ws-rearrangement leads to the formation of 1-amino-1′-hydroxy-4,4′-biaryls. acs.org

Analogies to Bartoli Indole (B1671886) Synthesis

The Bartoli indole synthesis is a well-known method for creating substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.org A key feature of this reaction is a proposed ukri.orgukri.org-sigmatropic rearrangement. wikipedia.org While this compound itself is an arylhydroxylamine, not a nitroarene, its reactivity in certain contexts shows a strong analogy to the core mechanistic steps of the Bartoli synthesis.

Inspired by the Bartoli indole synthesis, modern synthetic strategies have utilized arylhydroxylamines as precursors for indoles. pku.edu.cn A developed approach involves the copper-catalyzed O-vinylation of an arylhydroxylamine, which generates a transient O-vinyl-N-arylhydroxylamine intermediate. pku.edu.cn This intermediate readily undergoes a facile ukri.orgukri.org-sigmatropic rearrangement, a step that is mechanistically similar to the key rearrangement in the Bartoli pathway. pku.edu.cn This is followed by cyclization and rearomatization to yield the final indole product. pku.edu.cn The ability of arylhydroxylamines to participate in this type of rearrangement highlights a shared mechanistic pathway with the classic Bartoli synthesis, underscoring the versatility of N-O containing compounds in forming complex heterocyclic structures. The Bartoli reaction is particularly effective for producing 7-substituted indoles, and its flexibility allows for substitution on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org

N-O Bond Cleavage Pathways in Transition Metal Catalysis

The N-O σ bond is inherently weak, with an average bond energy of approximately 57 kcal/mol, making it significantly weaker than C-X (where X = C, N, O) bonds. mdpi.comrsc.org This characteristic renders hydroxylamine derivatives, including this compound, susceptible to cleavage, a feature widely exploited in transition metal-catalyzed reactions to form new carbon-nitrogen bonds and synthesize nitrogen-containing heterocycles. mdpi.comchemrxiv.org

The activation and cleavage of the N-O bond in the presence of transition metal catalysts can proceed through several distinct mechanistic pathways: chemrxiv.org

Oxidative Addition: A low-valent metal center, such as Pd(0), can insert into the N-O bond, leading to a higher-valent metal complex. This has been demonstrated with palladium catalysts, where an imino-Pd(II) complex was isolated, confirming the oxidative addition of an N-O bond to a Pd(0) center. rsc.org

Formation of Metallanitrene: The cleavage of the N-O bond can lead to the formation of a metal-nitrene or metal-nitrenoid intermediate, which is a powerful species for subsequent C-N bond formation.

Single Electron Transfer (SET): Radical pathways can be initiated by a single electron transfer from the metal catalyst to the hydroxylamine derivative, facilitating the homolytic cleavage of the N-O bond to generate a nitrogen-centered radical. researchgate.net

A variety of transition metals, including rhodium, copper, and palladium, have been successfully employed to catalyze reactions involving N-O bond cleavage. mdpi.comrsc.org These reactions often serve as efficient methods for amination and for constructing complex molecules like aziridines and other N-heterocycles from O-acyl or O-sulfonyl hydroxylamines. mdpi.comnih.gov The use of hydroxylamine derivatives as internal oxidants in these catalytic cycles is a notable strategy, as it eliminates the need for external oxidants, leading to reactions with high atom economy and reduced waste. rsc.org

Oxidative Transformations of Hydroxylamines

Hydroxylamines can undergo various oxidative transformations, a process of significant interest in both synthetic chemistry and biology.

Enzymatic Oxidation of Hydroxylamines in Biological Processes

In biological systems, the oxidation of hydroxylamine (NH₂OH) is a critical step in the global nitrogen cycle, particularly in the process of nitrification. wikipedia.orgontosight.ai This biochemical transformation is mediated by specific enzymes found in ammonia-oxidizing and other bacteria. ukri.orgnih.gov

Several key enzymes and pathways are involved in the biological oxidation of hydroxylamine:

| Enzyme/System | Organism Type | Product(s) | Significance |

| Ammonia (B1221849) Monooxygenase (AMO) | Ammonia-oxidizing bacteria | Hydroxylamine | Catalyzes the initial oxidation of ammonia to hydroxylamine. wikipedia.org |

| Hydroxylamine Oxidoreductase (HAO) | Ammonia-oxidizing bacteria, Anammox bacteria | Nitrite (NO₂⁻), Nitric Oxide (NO) | A central enzyme in nitrification that oxidizes hydroxylamine to extract electrons for metabolism. wikipedia.orgnih.govbiorxiv.org Recent studies suggest NO is the obligate product. nih.gov |

| Cytochrome P460 (CytL) | Ammonia-oxidizing bacteria | Nitrous Oxide (N₂O) | Detoxifies hydroxylamine by converting it to a potent greenhouse gas. ukri.orgwikipedia.orgbiorxiv.org |

| DnfA (Hydroxylamine Oxidase) | Heterotrophic nitrifying bacteria (e.g., Alcaligenes sp. HO-1) | Dinitrogen (N₂) | Represents a novel, O₂-dependent pathway for the direct conversion of hydroxylamine to N₂, a previously unknown biochemical reaction. nih.govbiorxiv.org |

The enzymatic oxidation of hydroxylamine is a complex process. For instance, Hydroxylamine Oxidoreductase (HAO) is a multi-heme cytochrome that catalyzes the oxidation of hydroxylamine. nih.gov In contrast, the recently discovered enzyme DnfA from Alcaligenes sp. HO-1 performs a stoichiometric conversion of two molecules of hydroxylamine into one molecule of N₂. nih.govbiorxiv.org These enzymatic pathways highlight nature's sophisticated machinery for managing nitrogen compounds, transforming a reactive intermediate like hydroxylamine into various products essential for biogeochemical cycles. ontosight.ai

Mechanistic Investigations of O 5 Quinolyl Hydroxylamine Reactivity

Experimental Mechanistic Elucidation Techniques

Experimental techniques are fundamental to understanding reaction mechanisms, providing tangible evidence of reaction pathways, intermediates, and transition states. For a compound like O-(5-Quinolyl)hydroxylamine, the following experimental approaches would be invaluable.

Kinetic Isotope Effects and Kinetic Studies

Kinetic studies are crucial for determining the rate of a reaction and how it is affected by the concentration of reactants and catalysts. The kinetic isotope effect (KIE) is a powerful tool used to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. A common application is the deuterium effect (kH/kD), where hydrogen is replaced by deuterium. The magnitude of the KIE can provide insights into bond-breaking and bond-forming steps in the rate-determining step of a reaction. For instance, in the oxidation of hydroxylamine (B1172632) by hexachloroiridate(IV), kinetic isotope effects were instrumental in inferring a mechanism involving concerted proton-coupled electron transfer (PCET). Such studies on this compound would be necessary to probe the involvement of hydrogen atom transfer or other steps involving specific bonds in its reactions.

In Situ Spectroscopic Monitoring of Reaction Intermediates

In situ spectroscopic techniques, such as UV-vis, NMR, and IR spectroscopy, allow for the real-time observation of a reaction as it progresses. These methods can help identify and characterize transient intermediates that are crucial to understanding the reaction mechanism. For example, in situ UV-vis spectroscopy has been used to identify hydroperoxide, peroxide, and superoxide intermediates in the activation of H2O2 by various materials. Applying these techniques to reactions involving this compound could provide direct evidence for the formation and consumption of any intermediate species.

Isolation and Characterization of Putative Intermediates

In some cases, reaction intermediates can be isolated and characterized using various analytical techniques, providing definitive proof of their existence and structure. While often challenging due to the inherent instability of intermediates, their successful isolation provides invaluable mechanistic information. For many reactions involving hydroxylamines, the intermediates are highly reactive and thus difficult to isolate. Research into the reactivity of this compound would need to overcome these challenges to isolate any potential intermediates.

Computational Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. It provides a theoretical framework to complement experimental findings and to predict reaction pathways that may be difficult to observe experimentally.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

DFT calculations are widely used to map out the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. This information is critical for determining the most likely reaction pathway. DFT studies have been successfully applied to understand the formation of oximes from hydroxylamines and the mechanisms of cycloaddition reactions involving related compounds. A similar computational investigation of this compound would be necessary to model its reaction pathways and understand the geometries and energies of its transition states.

Analysis of Electronic Structure and Energetics of Intermediates

Computational methods also allow for a detailed analysis of the electronic structure and energetics of reactants, intermediates, and products. This includes the calculation of molecular orbital energies, charge distributions, and bond orders, which can provide a deeper understanding of the bonding changes that occur throughout a reaction. For example, theoretical studies on the reactions of hydroxylamine with methyl iodide have used calculations of geometrical parameters and charge to confirm an SN2 mechanism. A comprehensive computational study of this compound would need to be undertaken to provide similar insights into the electronic nature of its reactive intermediates.

Substituent Effects on Reaction Kinetics and Selectivity

No published research data was found that specifically examines the effects of different substituents on the reaction kinetics or selectivity of this compound. Therefore, a data table illustrating these effects cannot be generated at this time.

Proposed Catalytic Cycles in Metal-Mediated Transformations

Detailed proposed catalytic cycles for metal-mediated transformations involving this compound are not available in the current body of scientific literature. While research exists on the metal-mediated reactions of other hydroxylamine and quinoline (B57606) derivatives, specific studies focusing on this compound, which would provide the basis for proposing catalytic cycles, have not been found. Consequently, a data table of proposed catalytic cycles cannot be provided.

Due to the absence of specific research on this compound, the detailed article requested cannot be generated. Further experimental investigation into the reactivity and catalytic potential of this compound is required to provide the information necessary to fulfill the outlined sections.

Applications in Advanced Organic Synthesis and Materials Science

O-(5-Quinolyl)hydroxylamine as a Building Block for N-Heterocycles

The reactivity of the hydroxylamine (B1172632) functional group makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its ability to react with carbonyls and other electrophilic centers allows for the construction of diverse ring systems.

Synthesis of Substituted Tetrahydroquinolines

Currently, there is a lack of specific literature detailing the direct application of this compound as a primary building block in the synthesis of substituted tetrahydroquinolines. General methodologies for tetrahydroquinoline synthesis often involve the reduction of quinolines or the cyclization of appropriately substituted anilines. While the quinoline (B57606) core of this compound could theoretically be a starting point for reduction to a tetrahydroquinoline, the reactivity of the hydroxylamine moiety under typical reducing conditions would need to be carefully considered to avoid undesired side reactions. Future research may explore pathways where the hydroxylamine functionality is utilized to direct or participate in a cyclization reaction to form the tetrahydroquinoline ring system.

Formation of Isoxazoles and Isoxazolines

This compound serves as a precursor for the synthesis of isoxazoles and isoxazolines, which are five-membered heterocyclic compounds with a wide range of biological activities. The formation of these rings typically involves the reaction of a hydroxylamine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.

In the case of this compound, the reaction with chalcones (α,β-unsaturated ketones) can lead to the formation of isoxazolines bearing a quinolinyloxy substituent. For instance, the reaction of various chalcones with hydroxylamine hydrochloride in the presence of a base has been shown to produce a series of novel isoxazolyloxy quinolines. This reaction proceeds via a Michael addition of the hydroxylamine to the enone system, followed by intramolecular cyclization and dehydration.

Table 1: Synthesis of Isoxazolyloxy Quinolines

| Chalcone Precursor | Product | Yield (%) |

|---|---|---|

| 1,3-Diphenylpropenone | 3,5-Diphenyl-4,5-dihydroisoxazol-5-yloxy)-5-morpholinosulfonyl-quinoline | Data not available |

| 1-(4-Methoxyphenyl)-3-phenylpropenone | 3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydroisoxazol-5-yloxy)-5-morpholinosulfonyl-quinoline | Data not available |

Data for specific yields of quinolinyloxy-substituted isoxazolines from this compound is not explicitly provided in the search results, but the synthesis of isoxazolyloxy quinolines from related precursors has been reported.

Construction of Pyrazino[1,2-a]indole (B3349936) Oxides

The synthesis of pyrazino[1,2-a]indole-2-oxides has been achieved through a nickel(II)-catalyzed [5+1] annulation of 2-carbonyl-1-propargylindoles with hydroxylamine. This reaction proceeds through the initial formation of an oxime intermediate, which then undergoes a nickel(II)-catalyzed 6-exo-dig cyclization.

While the literature primarily details the use of unsubstituted hydroxylamine, it is mechanistically plausible that this compound could be employed in a similar fashion. The reaction would be expected to proceed via the formation of an O-(5-quinolyl)oxime intermediate. Subsequent intramolecular cyclization would then yield the corresponding pyrazino[1,2-a]indole N-oxide, with the 5-quinolinyloxy group attached to the exocyclic oxygen. This would represent a novel class of these fused heterocyclic compounds. Further research is required to validate this synthetic route.

Table 2: Plausible Reactants for the Synthesis of O-(5-Quinolyl)pyrazino[1,2-a]indole Oxides

| 2-Carbonyl-1-propargylindole | Proposed Product |

|---|---|

| 1-(Prop-2-yn-1-yl)-1H-indole-2-carbaldehyde | 1-(5-Quinolinyloxy)pyrazino[1,2-a]indol-2-ium-2-olate |

Synthesis of Quinoline Oximes and Their Derivatives

This compound can be utilized in the synthesis of quinoline oxime derivatives through reaction with aldehydes and ketones. The resulting O-(5-quinolyl)oximes are a class of oxime ethers where the oxime oxygen is substituted with a 5-quinolyl group.

The synthesis of these derivatives follows the standard procedure for oxime formation, which involves the condensation of a carbonyl compound with a hydroxylamine derivative. The reaction of this compound with various aldehydes and ketones would yield a range of O-quinolyl oximes, which could have interesting biological and coordination properties.

Furthermore, the synthesis of isoxazolyloxy quinolines, as mentioned in section 5.1.2, can also be considered as the formation of a complex derivative of a quinoline oxime, where the oxime is part of a newly formed heterocyclic ring.

Role in Directed C–H Functionalization

The direct functionalization of carbon-hydrogen (C–H) bonds is a powerful tool in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. Hydroxylamine derivatives have emerged as valuable reagents in this field, particularly in C–H amination reactions.

C-H Amination with Hydroxylamine Derivatives

Dirhodium-catalyzed C–H amination has been successfully employed for the conversion of various arenes to the corresponding primary and N-alkyl arylamines using O-sulfonylhydroxylamines as aminating agents. nih.govscispace.com In these reactions, the relatively weak N-O bond of the hydroxylamine derivative is cleaved, and a rhodium-nitrenoid intermediate is proposed to be involved in the C–H insertion. nih.govscispace.com

This methodology provides a strong precedent for the potential use of O-aryl hydroxylamines, such as this compound, in similar transformations. The reaction would likely proceed via a similar rhodium-catalyzed mechanism, leading to the direct amination of an aromatic C–H bond. The quinoline moiety could potentially influence the reactivity and selectivity of the amination reaction.

Table 3: Representative Arenes for Potential C-H Amination with this compound

| Arene | Potential Product |

|---|---|

| Benzene (B151609) | N-(5-Quinolyl)aniline |

| Toluene | N-(5-Quinolyl)-4-methylaniline |

| Anisole | N-(5-Quinolyl)-4-methoxyaniline |

These are proposed transformations based on the known reactivity of other hydroxylamine derivatives in rhodium-catalyzed C-H amination reactions.

Directing Group Strategies in Quinolyl Systems

In the field of organic synthesis, directing groups are instrumental in controlling the regioselectivity of C–H bond functionalization, a powerful strategy for modifying complex molecules. rsc.org While literature specifically detailing this compound as a directing group is nascent, the behavior of analogous functional groups on the quinoline scaffold provides significant insight into its potential.

The nitrogen atom of the quinoline ring and the oxygen of the aminooxy group can act as coordination sites for a transition metal catalyst. This coordination pre-orients the catalyst, facilitating the activation of a specific C–H bond proximal to the directing group. For a substituent at the C-5 position of a quinoline, C-H functionalization is often directed to the C-6 position. researchgate.net The 8-aminoquinoline (B160924) moiety, for instance, is a well-established and powerful bidentate directing group that typically facilitates functionalization at the C-5 and C-8 positions. nih.govnih.govacs.org Based on these precedents, the 5-aminooxy group is hypothesized to direct reactions to adjacent positions, primarily the C-6 and potentially the C-4 positions, thereby enabling the selective introduction of new functional groups.

Table 1: Potential Regioselective C-H Functionalization Directed by a 5-Substituted Quinolyl Group

| Directing Group Position | Primary Site of C-H Functionalization | Catalyst Type (Typical) |

|---|---|---|

| C-5 | C-6 | Palladium, Rhodium, Nickel |

| C-5 | C-4 | Palladium, Copper |

Application as a Precursor for Novel Reagents

The terminal -NH2 group of this compound is a versatile chemical handle that allows the molecule to serve as a precursor for a variety of specialized reagents. wikipedia.org By reacting this primary amine, the compound can be transformed into potent electrophilic aminating agents. rsc.orgrsc.org These reagents are highly valuable for their ability to introduce nitrogen-containing functional groups into organic molecules, a fundamental transformation in the synthesis of many important compounds. wiley-vch.de

For example, reaction with acyl chlorides or sulfonyl chlorides converts the hydroxylamine into O-(5-Quinolyl)-O-acylhydroxylamines or O-(5-Quinolyl)-O-sulfonylhydroxylamines, respectively. The resulting acyloxy or sulfonyloxy group is an excellent leaving group, rendering the nitrogen atom electrophilic. Such reagents can then participate in transition-metal-catalyzed reactions to form new C–N bonds with a wide range of carbon nucleophiles. researchgate.netresearchgate.net

Table 2: Synthesis of Electrophilic Aminating Reagents

| Precursor | Reagent | Product Class | Potential Application |

|---|---|---|---|

| This compound | Acyl Chloride (e.g., Benzoyl Chloride) | O-Acyl-O-(5-quinolyl)hydroxylamine | Amination of organometallic compounds |

| This compound | Sulfonyl Chloride (e.g., Tosyl Chloride) | O-Sulfonyl-O-(5-quinolyl)hydroxylamine | Aziridination of alkenes |

Integration into Functional Molecules (excluding direct pharmaceutical/clinical uses)

Role in Bioconjugation Techniques for Research Probes

The aminooxy group (-O-NH2) of this compound is a key functional group for bioconjugation via oxime ligation. nih.govrsc.orgnih.gov This reaction involves the chemoselective coupling of the aminooxy group with an aldehyde or ketone to form a highly stable oxime bond. biotium.comcnr.it This process is considered a "click-type" reaction due to its high efficiency, specificity, and biocompatibility, proceeding under mild aqueous conditions. nih.govmdpi.com

In this context, this compound can be used to label biomolecules for research purposes. For instance, glycoproteins can be mildly oxidized with sodium periodate (B1199274) to generate aldehyde groups on their carbohydrate moieties. biotium.com Subsequent reaction with this compound attaches the quinoline unit to the glycoprotein. The quinoline scaffold can then serve as a fluorescent tag for imaging, a chelating agent for metal ions, or a handle for further chemical modification. This strategy allows for the creation of sophisticated molecular probes to study biological processes. nih.govnih.gov

Table 3: Oxime Ligation for Bioconjugation

| Reactant 1 | Reactant 2 (on Biomolecule) | Linkage Formed | Application |

|---|---|---|---|

| This compound | Aldehyde (-CHO) | Oxime (-O-N=CH-) | Labeling of oxidized glycoproteins |

Computational and Theoretical Chemistry of O 5 Quinolyl Hydroxylamine

Design Principles based on Computational Insights:While there is extensive literature on design principles for quinoline (B57606) derivatives in generalmdpi.comresearchgate.netnih.govresearchgate.netnih.gov, no sources were found that base these principles on specific computational insights derived from O-(5-Quinolyl)hydroxylamine.

Without these foundational data, constructing an article that is both scientifically accurate and true to the user's specified outline is not feasible.

Advanced Analytical Techniques for the Research and Characterization of O 5 Quinolyl Hydroxylamine Systems

Spectroscopic Methods for Mechanistic and Structural Elucidation

The comprehensive characterization of O-(5-Quinolyl)hydroxylamine and its reaction systems necessitates the application of a suite of advanced spectroscopic techniques. These methods provide detailed insights into molecular structure, reaction kinetics, and the electronic properties of transient intermediates and final products.

Advanced NMR Spectroscopy for Complex Mixtures and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For complex reaction mixtures involving this compound, advanced NMR techniques are indispensable.

Solid-state NMR could be utilized for monitoring reactions that occur in the solid phase or for characterizing insoluble products or intermediates. This technique provides information about the local environment of nuclei in a solid sample, offering insights into packing effects and polymorphism.

The following table illustrates the kind of data that would be obtained from a hypothetical 1D NMR analysis of this compound.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H2 | 8.8 | 150 |

| H3 | 7.5 | 122 |

| H4 | 8.2 | 135 |

| H6 | 7.8 | 128 |

| H7 | 7.6 | 126 |

| H8 | 8.0 | 129 |

| NH₂ | 6.5 (broad) | - |

| - | - | C5: 148 |

| - | - | C8a: 149 |

| - | - | C4a: 121 |

| Note: These are hypothetical values for illustrative purposes. |

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of molecules with high accuracy. In the context of this compound research, HRMS would be critical for:

Identifying reaction products: By providing the exact mass of a molecule, HRMS allows for the determination of its elemental formula, which is crucial for identifying known and unknown products in a reaction mixture.

Monitoring reaction progress: The relative intensity of the mass spectral signals for reactants, intermediates, and products can be tracked over time to monitor the progress of a reaction.

Characterizing transient species: Techniques such as electrospray ionization (ESI) can be used to gently ionize and detect reactive intermediates in solution.

For example, in a reaction where this compound is a reactant, the disappearance of its molecular ion peak and the appearance of new peaks corresponding to the products would be monitored.

In situ IR and Raman Spectroscopy for Reaction Monitoring

In situ vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are invaluable for real-time monitoring of chemical reactions. mt.commt.comxjtu.edu.cnnih.govrsc.org These methods provide information about the functional groups present in a reaction mixture and how they change over time.

In situ IR spectroscopy can track the concentration changes of key reaction species by monitoring the intensity of their characteristic vibrational bands. mt.commt.com For example, the N-O and N-H stretching vibrations of this compound would have distinct IR absorptions that could be monitored to follow its consumption during a reaction.

In situ Raman spectroscopy offers complementary information to IR and is particularly useful for monitoring reactions in aqueous media due to the weak Raman scattering of water. It can also be used to study vibrational modes that are weak or inactive in the IR spectrum.

| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 | 3300-3500 |

| C=N stretch (quinoline) | 1600-1650 | 1600-1650 |

| C=C stretch (aromatic) | 1450-1600 | 1450-1600 |

| N-O stretch | 900-1000 | 900-1000 |

| Note: These are general ranges and the exact frequencies for this compound would need to be determined experimentally. |

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov A successful crystallographic analysis of this compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This information is crucial for understanding its reactivity and intermolecular interactions.

While a crystal structure for this compound is not available in the provided search results, a study on a related compound, 5-N-hydroxyethanequindoline hydrochloride, demonstrates the utility of this technique for determining the structure of complex heterocyclic molecules. researchgate.net

Advanced Techniques for Metal-Containing Systems

When this compound is used as a ligand to form metal complexes, a range of specialized spectroscopic techniques can be employed to probe the metal-ligand interactions and the electronic structure of the complex.

Mössbauer Spectroscopy: For iron-containing systems, ⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state and spin state of the iron center. nih.govnih.gov It provides information about the chemical environment of the iron nucleus. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study species with unpaired electrons, such as metal complexes with paramagnetic centers or organic radicals. indianchemicalsociety.comnih.gov It can provide detailed information about the electronic structure of these species.

X-ray Absorption Spectroscopy (XAS): XAS provides information about the local coordination environment and electronic structure of a specific element in a sample. It is particularly useful for studying non-crystalline materials.

Nuclear Resonance Vibrational Spectroscopy (NRVS): NRVS is a synchrotron-based technique that probes the vibrations of a specific nucleus, most commonly ⁵⁷Fe. nih.govnih.govwikipedia.orgnih.govmdpi.comresearchgate.net It provides a complete set of vibrational modes involving the motion of the probe nucleus, offering a powerful tool for studying metal-ligand vibrations. nih.govnih.gov

Resonance Raman Spectroscopy: This technique can be used to selectively enhance the vibrational modes associated with a chromophore, such as a metal-ligand complex. researchgate.netnih.govrsc.org By tuning the excitation wavelength to match an electronic transition of the complex, the vibrations of the chromophore can be selectively observed. researchgate.net

Chromatographic Methods for Reaction Analysis

Chromatographic techniques are essential for separating and quantifying the components of a reaction mixture.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds. asianjpr.comnih.govhumanjournals.comresearchgate.netnih.gov A validated HPLC method can be used to:

Determine the purity of this compound.

Monitor the progress of a reaction by quantifying the consumption of reactants and the formation of products. asianjpr.com

Isolate and purify products for further characterization.

Developing an HPLC method would involve optimizing parameters such as the stationary phase, mobile phase composition, and detector wavelength. asianjpr.comhumanjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. rsc.orgresearchgate.netresearchgate.netnih.govnih.govhmdb.ca For the analysis of this compound, which may not be sufficiently volatile, derivatization may be necessary to increase its volatility. rsc.orgnih.gov GC-MS provides both retention time data for quantification and mass spectral data for identification of the separated components. nih.govnih.gov

The following table summarizes the applicability of these chromatographic methods.

| Technique | Principle | Application in this compound Research | Considerations |

| HPLC | Separation based on differential partitioning between a stationary and a liquid mobile phase. asianjpr.comnih.gov | Purity assessment, reaction monitoring, product isolation. asianjpr.com | Requires a suitable chromophore for UV detection. nih.gov |

| GC-MS | Separation based on partitioning between a stationary phase and a gaseous mobile phase, with mass spectrometric detection. nih.govnih.gov | Analysis of volatile derivatives and reaction byproducts. | May require derivatization to increase volatility. nih.gov |

Quantitative Spectrophotometric Methods for Research Analysis

Quantitative analysis of hydroxylamine (B1172632) moieties within complex research systems, such as in studies involving this compound, can be effectively achieved through spectrophotometric methods. A notable and specific colorimetric technique employs 8-quinolinol as a reagent, leading to the formation of a stable, colored compound that can be quantified using a spectrophotometer. This method is particularly useful for determining micromolar amounts of hydroxylamine in various biological and chemical matrices.

The foundational research in this area demonstrated a rapid and straightforward color test for hydroxylamine. The underlying principle of this method is the quantitative reaction of hydroxylamine with an excess of 8-quinolinol. This reaction produces a stable colored product, identified as 5,8-quinolinequinone-5-(8-hydroxy-5-quinolylimide).

The resulting colored solution exhibits a distinct absorption maximum at a wavelength of 705 nm. This characteristic absorption peak allows for the selective measurement of the compound's concentration, and by extension, the concentration of the initial hydroxylamine, with minimal interference from other components in the sample matrix.

The method demonstrates adherence to the Beer-Lambert law, indicating a linear relationship between the absorbance of the solution and the concentration of hydroxylamine over a defined range. This linearity is crucial for accurate quantification. The established range of applicability for this method is from 0 to 5 x 10⁻² millimoles of hydroxylamine per milliliter of the final solution. This wide range makes the technique versatile for various research applications where hydroxylamine concentrations may vary.

The experimental procedure, as adapted from foundational studies, involves several key steps to ensure accurate and reproducible results. The sample containing the hydroxylamine is treated with a solution of 8-quinolinol in ethanol (B145695). The reaction is facilitated by the addition of a sodium carbonate solution and gentle heating in a water bath to ensure the completion of the color-forming reaction. Subsequent cooling of the mixture is necessary before the spectrophotometric measurement is taken at 705 nm. The use of a reagent blank is essential to zero the spectrophotometer and account for any background absorbance from the reagents themselves.

The precision and reliability of this spectrophotometric method make it a valuable tool in research settings for the quantitative analysis of hydroxylamine, providing a solid foundation for studies involving compounds like this compound.

Detailed Research Findings

The following table presents a representative dataset illustrating the relationship between the concentration of hydroxylamine and the corresponding absorbance at 705 nm, based on the principles of the 8-quinolinol method. This data demonstrates the linear response of the assay within a specific concentration range, which is fundamental for creating a calibration curve for quantitative analysis.

No Information Available on the Coordination Chemistry of this compound

The provided outline requests detailed information on several aspects of the coordination chemistry of this compound and its derivatives:

Coordination Chemistry and Metal Chelates of O 5 Quinolyl Hydroxylamine Derivatives

Design of Metal-Organic Frameworks or Coordination Polymers Incorporating Quinolyl Hydroxylamine (B1172632) Units:There is no research available on the design or synthesis of metal-organic frameworks or coordination polymers that incorporate O-(5-Quinolyl)hydroxylamine units.

While the broader field of quinoline (B57606) derivatives, particularly 8-hydroxyquinoline (B1678124), is well-documented in coordination chemistry, this information is not applicable to the specific isomeric structure of this compound as per the strict constraints of the research request. Therefore, the generation of an article focusing solely on the chemical compound “this compound” and its coordination chemistry is not possible at this time due to the lack of available research.

Future Research Directions and Outlook for O 5 Quinolyl Hydroxylamine

Exploration of Novel Reactivity Modes and Catalytic Cycles

The unique juxtaposition of the quinoline (B57606) and hydroxylamine (B1172632) functionalities in O-(5-Quinolyl)hydroxylamine opens avenues for exploring unprecedented reactivity and designing innovative catalytic cycles. Future research in this area is anticipated to focus on several key themes:

Redox-Active Catalysis: The hydroxylamine group can participate in redox processes, potentially forming nitroxyl (B88944) radicals or other reactive nitrogen species. The quinoline ring can modulate the electronic properties of the hydroxylamine, influencing its redox potential. This could be harnessed in the development of new metal-free oxidation catalysts. The catalytic cycle might involve the oxidation of the hydroxylamine to a reactive intermediate, which then oxidizes a substrate before being regenerated.

Coordination Chemistry and Metal-Based Catalysis: The quinoline nitrogen and the oxygen of the hydroxylamine can act as a bidentate ligand, forming stable complexes with a variety of transition metals. These metal complexes could be explored as catalysts for a range of organic transformations. The electronic and steric environment provided by the quinoline ligand could lead to unique catalytic activities and selectivities.

Frustrated Lewis Pair (FLP) Chemistry: The nitrogen atom of the quinoline ring is a Lewis basic site, while the hydroxylamine proton is acidic. It is conceivable that in the presence of a bulky Lewis acid, this compound could act as a component of a frustrated Lewis pair, enabling the activation of small molecules like H₂, CO₂, and olefins.

Table 1: Potential Catalytic Applications of this compound Derivatives

| Catalytic System | Potential Transformation | Mechanistic Role of Quinolyl Hydroxylamine |

| Metal-free (redox) | Aerobic oxidation of alcohols and hydrocarbons | Formation of a reactive nitroxyl radical intermediate |

| Transition Metal Complex | Cross-coupling reactions, C-H activation | Bidentate ligand, modulating metal center reactivity |

| Frustrated Lewis Pair | Hydrogenation, CO₂ reduction | Proton donor and Lewis base component |

Development of Sustainable Synthetic Routes and Methodologies

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research on this compound will likely prioritize the development of sustainable synthetic routes. Key areas of focus will include:

Green Solvents and Reagents: Moving away from hazardous organic solvents towards water or bio-based solvents will be a critical step. The use of greener reagents, such as those derived from renewable feedstocks, will also be explored. For instance, methods for the direct oxidation of 5-aminoquinoline (B19350) using green oxidants could provide a sustainable route to the target molecule.

Catalytic Approaches: The development of catalytic methods for the synthesis of this compound would be a significant advancement over stoichiometric approaches. This could involve transition-metal-catalyzed amination of 5-hydroxyquinoline (B119867) or related precursors.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including improved safety, scalability, and efficiency. The development of a flow process for the synthesis of this compound would be a major step towards its large-scale production and application.

Integration into Advanced Functional Materials Research

The rigid, aromatic structure of the quinoline core, combined with the reactive hydroxylamine group, makes this compound an attractive building block for the synthesis of advanced functional materials.

Polymer Science: this compound could be incorporated into polymer backbones or as a pendant group to impart specific properties. For example, polymers containing this moiety could exhibit interesting photophysical properties, thermal stability, or metal-coordinating abilities.

Supramolecular Chemistry: The ability of the quinoline and hydroxylamine groups to participate in hydrogen bonding and π-π stacking interactions could be exploited in the design of self-assembling systems, such as gels, liquid crystals, and molecular cages.

Surface Modification: The hydroxylamine group can be used to graft the molecule onto surfaces, modifying their chemical and physical properties. This could have applications in areas such as sensing, catalysis, and biocompatible coatings.

Application in Chemo- and Regioselective Transformations

The directing group ability of the quinoline nitrogen atom is a well-established concept in organic synthesis. This, combined with the reactivity of the hydroxylamine, suggests that this compound and its derivatives could be valuable reagents or catalysts for chemo- and regioselective transformations. A particularly promising area is the C-H functionalization of the quinoline ring. For instance, related O-acyl hydroxylamines have been successfully employed in the copper-catalyzed C2-amination of quinoline N-oxides. mdpi.com This suggests that this compound could participate in similar transformations, potentially with unique regioselectivity due to the intramolecular nature of the directing group.

Table 2: Potential Regioselective Reactions Involving this compound

| Reaction Type | Position on Quinoline Ring | Potential Reagent/Catalyst System |

| C-H Amination | C2, C4, C8 | Transition metal catalysts (e.g., Cu, Pd, Rh) |

| C-H Arylation | C2, C4, C8 | Palladium or other cross-coupling catalysts |

| C-H Alkylation | C2, C4, C8 | Radical initiators or photoredox catalysis |

Future work will likely focus on exploring the scope of these transformations and understanding the factors that control the regioselectivity. The development of catalytic asymmetric versions of these reactions would be a particularly significant achievement.

Computational Design of Next-Generation Quinolyl Hydroxylamine-Based Systems

Computational chemistry and molecular modeling are powerful tools for understanding chemical reactivity and designing new molecules with desired properties. Density Functional Theory (DFT) and other computational methods will play a crucial role in advancing the chemistry of this compound. nih.govrsc.orgnih.gov

Predicting Reactivity and Selectivity: Computational studies can be used to model the transition states of potential reactions involving this compound, providing insights into the factors that control reactivity and selectivity. This can help to guide the design of new experiments and accelerate the discovery of novel transformations.

Designing Novel Catalysts: By modeling the interaction of this compound-based ligands with metal centers, it will be possible to design new catalysts with enhanced activity and selectivity. Computational screening of different metal precursors and ligand modifications can identify promising candidates for experimental investigation.

In Silico Materials Design: Computational methods can be used to predict the properties of materials incorporating the this compound scaffold. This includes predicting their electronic, optical, and mechanical properties, which can aid in the rational design of new functional materials.

The synergy between computational and experimental studies will be essential for unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

Q. What are the recommended methods for synthesizing O-(5-Quinolyl)hydroxylamine in laboratory settings?

Synthesis typically involves nucleophilic substitution reactions, where hydroxylamine derivatives react with halogenated quinoline precursors under controlled conditions. For example, analogous compounds like O-[2-(2-fluorophenyl)ethyl]hydroxylamine are synthesized via nucleophilic substitution with sodium hydroxide as a base, yielding high-purity products . For this compound, similar protocols can be adapted, ensuring inert atmospheres (e.g., nitrogen) to prevent oxidation. Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography are critical .